Cas no 651056-85-8 ((3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride)
(3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
- (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride
- (3R)-1-Methanesulfonylpyrrolidin-3-amine HCl
- (R)-3-Amino-1-methylsulfonylpyrrolidine hydrochloride
- SB20016
- 3-Pyrrolidinamine, 1-(methylsulfonyl)-, monohydrochloride, (3R)-
- (3R)-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
- AKOS025396278
- (R)-3-Amino-1-(methylsulfonyl)pyrrolidineHydrochloride
- MFCD22570250
- P15247
- AS-52487
- 651056-85-8
- CS-0053342
-
- MDL: MFCD22570250
- Inchi: 1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
- InChI Key: FNZSDPRWSRHDQD-NUBCRITNSA-N
- SMILES: Cl[H].S(C([H])([H])[H])(N1C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N([H])[H])(=O)=O
Computed Properties
- Exact Mass: 200.0386265g/mol
- Monoisotopic Mass: 200.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
(3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008914-1g |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 1g |
$353.10 | 2023-09-01 | |
| Alichem | A109008914-5g |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 5g |
$1033.50 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06755-1g |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 1g |
¥3199.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06755-5g |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 5g |
¥8619.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06755-250mg |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 250mg |
¥1319.0 | 2024-07-18 | |
| TRC | M224188-50mg |
(3R)-1-Methanesulfonylpyrrolidin-3-amine |
651056-85-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M224188-100mg |
(3R)-1-Methanesulfonylpyrrolidin-3-amine |
651056-85-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M224188-500mg |
(3R)-1-Methanesulfonylpyrrolidin-3-amine |
651056-85-8 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM294732-5g |
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |
651056-85-8 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB463343-250 mg |
(3R)-1-Methanesulfonylpyrrolidin-3-amine hydrochloride, 95%; . |
651056-85-8 | 95% | 250MG |
€213.00 | 2023-07-18 |
(3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride Suppliers
(3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Additional information on (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride
Introduction to (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride (CAS No. 651056-85-8)
(3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug development and molecular research. With the CAS number 651056-85-8, this compound has garnered attention due to its unique structural properties and biological activities. This detailed introduction aims to provide a comprehensive overview of its chemical characteristics, pharmacological significance, and the latest research advancements.
The molecular structure of (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride consists of a pyrrolidine ring substituted with a methanesulfonyl group at the 1-position and an amine group at the 3-position, with the hydrochloride salt form enhancing its solubility and stability. This configuration contributes to its remarkable reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and drug design.
In recent years, there has been growing interest in the pharmacological properties of this compound. Studies have demonstrated that derivatives of (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride exhibit promising effects in various therapeutic areas. For instance, research indicates that modifications to the pyrrolidine core can lead to compounds with enhanced binding to specific biological targets, such as enzymes and receptors involved in metabolic disorders and neurological diseases.
One of the most compelling aspects of (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride is its role in the development of novel drug candidates. The methanesulfonyl group provides a versatile handle for further chemical modifications, allowing researchers to explore diverse structural analogs. These modifications can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound, making it an attractive scaffold for drug discovery programs.
The latest research in this domain has highlighted several key findings regarding the biological activity of (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. For example, studies have shown that certain derivatives exhibit inhibitory effects on key enzymes implicated in inflammation and pain pathways. This has sparked interest in developing new therapeutic agents for conditions such as rheumatoid arthritis and chronic pain syndromes.
Moreover, the compound's ability to interact with biological targets has been explored in the context of cancer therapy. Preclinical studies suggest that derivatives of (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride can modulate signaling pathways involved in tumor growth and progression. These findings open up new avenues for developing targeted therapies that could potentially improve outcomes for cancer patients.
The synthetic pathways for producing (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride have also been optimized to enhance yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to ensure high enantiomeric purity. This is crucial for pharmaceutical applications where stereochemical integrity significantly impacts biological activity.
In addition to its therapeutic potential, (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride serves as a valuable tool in academic research. Its well-defined structure and predictable reactivity make it an ideal candidate for studying fundamental principles in medicinal chemistry. Researchers utilize this compound to develop new synthetic methodologies and explore novel molecular interactions.
The future prospects for (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride are promising, with ongoing studies aimed at uncovering its full potential in drug development. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like this are likely to play a pivotal role in addressing unmet medical needs.
In conclusion, (3R)-1-methanesulfonylpyrrolidin-3-amine hydrochloride (CAS No. 651056-85-8) is a multifaceted compound with significant implications in pharmaceutical chemistry and drug discovery. Its unique structural features, combined with its promising biological activities, position it as a key player in the development of next-generation therapeutics. As research progresses, we can anticipate further insights into its potential applications across various therapeutic domains.
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